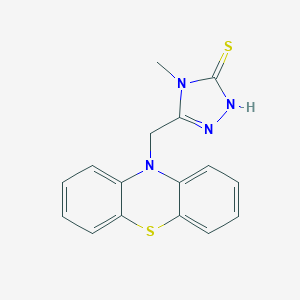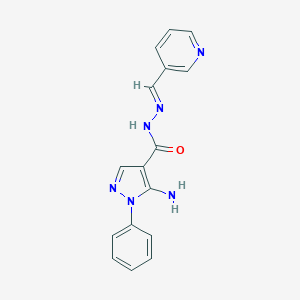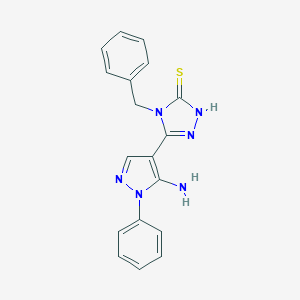
3-Phenyl-2-propyl-1-isoindolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-propyl-1-isoindolinethione (PIT) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PIT is a thione derivative of isoindoline and has been found to exhibit diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-propyl-1-isoindolinethione is not fully understood. However, it has been suggested that 3-Phenyl-2-propyl-1-isoindolinethione acts by inhibiting the activity of reactive oxygen species (ROS) and reducing oxidative stress. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-Phenyl-2-propyl-1-isoindolinethione has been found to exhibit diverse biochemical and physiological effects. It has been reported to reduce lipid peroxidation, increase the activity of antioxidant enzymes, and improve mitochondrial function. 3-Phenyl-2-propyl-1-isoindolinethione has also been shown to reduce inflammation, apoptosis, and cell proliferation. In addition, it has been reported to improve cognitive function and reduce cardiovascular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-2-propyl-1-isoindolinethione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity. 3-Phenyl-2-propyl-1-isoindolinethione is also stable under various conditions and can be stored for extended periods. However, 3-Phenyl-2-propyl-1-isoindolinethione has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation. 3-Phenyl-2-propyl-1-isoindolinethione also has limited bioavailability and requires high doses for its therapeutic effects.
Direcciones Futuras
There are several future directions for the study of 3-Phenyl-2-propyl-1-isoindolinethione. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, the development of novel 3-Phenyl-2-propyl-1-isoindolinethione derivatives with improved pharmacokinetic and pharmacodynamic properties is an area of future research.
Conclusion:
In conclusion, 3-Phenyl-2-propyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. 3-Phenyl-2-propyl-1-isoindolinethione has been found to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to possess neuroprotective and cardioprotective properties. Although the mechanism of action of 3-Phenyl-2-propyl-1-isoindolinethione is not fully understood, it has been suggested that 3-Phenyl-2-propyl-1-isoindolinethione acts by inhibiting the activity of ROS and reducing oxidative stress. 3-Phenyl-2-propyl-1-isoindolinethione has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, such as its limited bioavailability and insolubility in water. There are several future directions for the study of 3-Phenyl-2-propyl-1-isoindolinethione, including its potential use in the treatment of neurodegenerative and cardiovascular diseases and the development of novel 3-Phenyl-2-propyl-1-isoindolinethione derivatives.
Métodos De Síntesis
3-Phenyl-2-propyl-1-isoindolinethione can be synthesized by reacting 2-propylaniline with carbon disulfide and sodium hydroxide. The reaction yields 3-phenyl-2-propyl-1-isoindolinethione as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-Phenyl-2-propyl-1-isoindolinethione has been studied for its potential use in various scientific research applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to possess neuroprotective and cardioprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H17NS |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-phenyl-2-propyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C17H17NS/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |
Clave InChI |
LWKZVAJQVNSTMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
SMILES canónico |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
Solubilidad |
8.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

